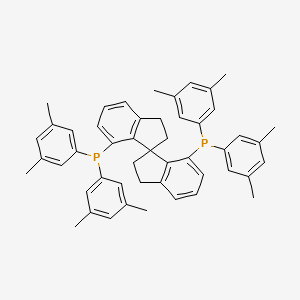

(R)-Xyl-SDP

Description

Propriétés

IUPAC Name |

[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBNBQMIMQOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H50P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917377-75-4 | |

| Record name | (R)-Xyl-SDP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Research Findings with R Xyl Sdp

Rhodium-Catalyzed Asymmetric Reactions

While specific data for (R)-Xyl-SDP in rhodium-catalyzed asymmetric arylations of N-Boc-pyrroline is not extensively detailed in the provided search results, the broader class of chiral phosphine (B1218219) ligands is known to be effective. For instance, rhodium complexes with chiral ligands have been successfully used in the asymmetric arylation of N-tosylarylimines with arylboroxines. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation

The utility of SDP ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) has been reported. Although specific data for this compound with 1,3-diphenyl-2-propenyl acetate (B1210297) is not available in the search results, the general effectiveness of this ligand class in such transformations is recognized.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The combination of this compound with ruthenium has proven to be a highly effective catalytic system for the asymmetric hydrogenation of ketones. Research has shown that a catalyst comprising RuCl₂(Xyl-SDP)(DPEN) is particularly efficient. The choice of base is also crucial, with sodium tert-butoxide (t-BuONa) leading to faster reactions compared to potassium tert-butoxide (t-BuOK), suggesting that the smaller cation is preferred with sterically hindered diphosphine ligands. This system has demonstrated high activity and enantioselectivity in the hydrogenation of various aromatic ketones.

Table 2: Ruthenium-(R)-Xyl-SDP Catalyzed Asymmetric Hydrogenation of Acetophenone (B1666503)

| Entry | Substrate | Catalyst System | Base | Yield (%) | ee (%) |

| 1 | Acetophenone | RuCl₂(Xyl-SDP)(DPEN) | t-BuONa | High | High |

| 2 | Acetophenone | RuCl₂(Xyl-SDP)(DPEN) | t-BuOK | High | High |

This table is based on findings from a study on Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones.

Iridium-Catalyzed Asymmetric Hydrogenation

The application of iridium catalysts bearing chiral phosphine ligands for the asymmetric hydrogenation of N-heterocycles, such as quinolines, is a well-established field. While the provided search results highlight the use of other chiral ligands like C3*-TunePhos and ferrocenyloxazoline-derived N,P ligands for the iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline, achieving good to excellent enantioselectivities, specific data for this compound in this particular reaction is not detailed. dicp.ac.cnnih.govdicp.ac.cn

Conclusion

Palladium-Catalyzed Reactions

The versatility of palladium catalysis is significantly enhanced by the use of chiral ligands like this compound. This section details its application in several key asymmetric transformations.

Asymmetric Heck Reactions

The asymmetric Heck reaction is a powerful method for the construction of chiral carbon centers. The use of the this compound ligand, particularly its phosphine oxide derivative, this compound(O), has been instrumental in achieving high stereoselectivity in these reactions.

The this compound(O) ligand, a chiral bisphosphine oxide with a spiro backbone, has proven effective in palladium-catalyzed intramolecular Heck reactions. These reactions are crucial for the synthesis of cyclic compounds containing chiral centers. The ligand, developed in collaboration with the research group of Professor Steve Zhou, facilitates both intramolecular and intermolecular C-C bond formation with a variety of substrates, including triflates and halides. wikipedia.org The strategic use of such ligands allows for the construction of complex ring systems, which are prevalent in natural products and pharmaceuticals. The intramolecular Heck reaction, in particular, benefits from the rigid structure of the spiro ligand, which effectively transfers chiral information during the catalytic cycle, leading to high enantioselectivity in the formation of cyclic products.

The application of this compound(O) has been notably successful in the asymmetric intermolecular Heck reaction, extending its scope from aryl and vinyl triflates to the more challenging aryl and vinyl bromides. chim.it The development of a highly stereoselective palladium catalyst incorporating bisphosphine oxides on a spiro backbone has been a significant breakthrough. chim.it The use of alcoholic solvents and alkylammonium salts is critical to promote the dissociation of halides from the neutral arylpalladium intermediate, thereby enabling efficient and enantioselective olefin insertion. chim.it

In a model reaction, the coupling of p-tolyl bromide with 2,3-dihydrofuran (B140613) using a Pd/(R)-Xyl-SDP(O) catalyst system achieved a high enantiomeric excess (ee) of 96% and an olefinic isomer ratio of 11:1. chim.it This methodology has been successfully applied to a diverse range of aryl bromides and cyclic olefins, consistently yielding products with over 90% ee. chim.it The synthetic utility of these products is demonstrated by their use in the synthesis of pharmaceutical compounds such as Preclamor and BMS-394136. chim.it

| Aryl Bromide | Olefin | Yield (%) | ee (%) |

| p-Tolyl bromide | 2,3-Dihydrofuran | 85 | 96 |

| 4-Methoxyphenyl bromide | 2,3-Dihydrofuran | 92 | 95 |

| 4-Chlorophenyl bromide | 2,3-Dihydrofuran | 88 | 97 |

| 2-Naphthyl bromide | 2,3-Dihydrofuran | 90 | 94 |

| 4-Fluorophenyl bromide | Cyclopentene (B43876) | 85 | 93 |

Table 1: Asymmetric Intermolecular Heck Reaction of Aryl Bromides with Cyclic Olefins using Pd/(R)-Xyl-SDP(O) Catalyst chim.it

A significant challenge in organic synthesis is the construction of chiral quaternary carbon centers. The palladium-catalyzed intermolecular Mizoroki-Heck reaction has been developed to address this, affording 2,2-disubstituted 2,5-dihydrofurans in high yields and with excellent enantioselectivity. rsc.org In these reactions, the choice of the chiral ligand is paramount. While (R)-SDP(O) was found to be a highly effective ligand, providing the desired product in 84% yield with 95% ee, the bulkier this compound(O) ligand proved to be less active and resulted in inferior olefin selectivity under similar conditions. rsc.org This comparison highlights the subtle yet crucial role of the ligand's steric and electronic properties in determining the efficiency and selectivity of the catalytic system. The resulting 2,2-disubstituted 2,5-dihydrofurans can be readily converted to the corresponding butenolides while retaining their high enantiopurity. rsc.org

| Aryl Triflate | Olefin | Ligand | Yield (%) | ee (%) | Ref. |

| Phenyl triflate | 2,5-Dihydro-2,2-dimethylfuran | (R)-SDP(O) | 84 | 95 | rsc.org |

| Phenyl triflate | 2,5-Dihydro-2,2-dimethylfuran | This compound(O) | 75 | 92 | rsc.org |

Table 2: Comparison of (R)-SDP(O) and this compound(O) in the Asymmetric Mizoroki-Heck Reaction

Asymmetric Hydroarylation Reactions

Asymmetric hydroarylation represents another important C-C bond-forming reaction where the this compound ligand has demonstrated significant utility.

The desymmetrization of prochiral molecules is a powerful strategy for the synthesis of enantiomerically pure compounds. Liu and Zhou reported the first highly enantioselective hydroarylation of bicyclic olefins and the desymmetrization of substituted cyclopentenes through an asymmetric Heck reaction using a palladium catalyst with the this compound(O) ligand. researchgate.net This approach provides access to chiral cyclopentene derivatives with high yields and enantioselectivities, often exceeding 90% ee. beilstein-journals.org The reaction proceeds via a reductive Heck mechanism, where a hydride donor is used to intercept the palladium intermediate. beilstein-journals.org The success of this transformation relies on the unique stereoselectivity imparted by the bisphosphine oxide ligand. researchgate.net

| Aryl Halide | Olefin | Hydride Source | Yield (%) | ee (%) |

| Iodobenzene | Norbornene | Formic Acid | 95 | 92 |

| 4-Bromoanisole | Norbornene | Formic Acid | 93 | 94 |

| 3-Bromopyridine | Norbornene | Formic Acid | 88 | 90 |

| Iodobenzene | 4,4-Dimethylcyclopentene | Sodium Formate | 85 | 91 |

| 4-Chloroiodobenzene | 4,4-Dimethylcyclopentene | Sodium Formate | 82 | 93 |

Table 3: Asymmetric Hydroarylation of Bicyclic and Cyclic Olefins Catalyzed by Pd/(R)-Xyl-SDP(O) researchgate.netbeilstein-journals.org

Ruthenium-Catalyzed Reactions

Ruthenium complexes incorporating the Xyl-SDP ligand have demonstrated remarkable efficacy and selectivity in the asymmetric hydrogenation of various prochiral ketones and aldehydes, leading to the synthesis of valuable chiral alcohols.

Asymmetric Hydrogenation of Ketones and Aldehydes

The combination of a ruthenium precursor with the Xyl-SDP ligand and a chiral diamine cocatalyst generates highly active species for the reduction of carbonyl compounds. These catalytic systems are particularly noted for their performance in dynamic kinetic resolution processes.

The dynamic kinetic resolution (DKR) of racemic α-amino cyclic ketones represents a powerful strategy for the synthesis of chiral cis-β-amino cyclic alcohols. Research has shown that a ruthenium complex, specifically [RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN)], is highly effective for this transformation. researchgate.net While this study utilized the (S)-enantiomer of Xyl-SDP, the findings highlight the potential of the Xyl-SDP framework in controlling stereoselectivity. The DKR process involves the rapid in-situ racemization of the starting ketone, allowing the chiral catalyst to selectively hydrogenate one enantiomer to afford the desired product in high yield and stereoselectivity. researchgate.net

In the hydrogenation of racemic α-N,N-dibenzylamino cyclohexanone (B45756) hydrochloride, the catalyst system demonstrated excellent performance, yielding the corresponding cis-β-amino alcohol with high diastereoselectivity and enantioselectivity. researchgate.net The choice of the diamine ligand was found to be crucial, with (R,R)-DPEN providing the best results in combination with (S)-Xyl-SDP. researchgate.net

| Substrate (Racemic α-Amino Ketone) | Product (cis-β-Amino Alcohol) | Yield (%) | cis:trans ratio | ee (%) |

|---|---|---|---|---|

| α-N,N-Dibenzylamino cyclohexanone·HCl | cis-2-(N,N-Dibenzylamino)cyclohexanol | 96 | 99:1 | 99.6 |

| α-N-Benzylamino cyclohexanone·HCl | cis-2-(N-Benzylamino)cyclohexanol | 95 | 99:1 | 99.2 |

| α-N-Methyl-N-benzylamino cyclohexanone·HCl | cis-2-(N-Methyl-N-benzylamino)cyclohexanol | 97 | 99:1 | 99.9 |

The synthetic utility of this ruthenium-catalyzed DKR methodology has been showcased in the practical synthesis of all four isomers of the natural alkaloid conhydrine (B1201746). researchgate.net Conhydrine and its isomers are piperidine (B6355638) alkaloids that exhibit interesting biological activities. The key step in the synthesis involves the asymmetric hydrogenation of a racemic α-amino ketone precursor containing a piperidine ring. researchgate.net

Using the [RuCl₂((S)-Xyl-SDP)((R,R)-DPEN)] catalyst, the DKR of the appropriate racemic α-(N-Boc-amino) ketone derivative of piperidine afforded the corresponding cis-amino alcohol with exceptional enantio- and diastereoselectivity. researchgate.net This pivotal intermediate could then be converted into the different isomers of conhydrine through standard functional group manipulations. researchgate.net This approach provides an efficient and highly stereoselective route to these complex chiral molecules. researchgate.net

The asymmetric hydrogenation of racemic α-arylcycloalkanones is another important application of ruthenium catalysts bearing SDP (Spiro Diphosphine) ligands, including Xyl-SDP. These reactions provide access to chiral α-arylcycloalkanols, which are valuable building blocks in organic synthesis. The hydrogenation of these substrates using a Ru(II)-SDP complex can proceed with excellent cis/trans stereoselectivity and high enantioselectivity for the cis isomer.

In a study investigating the effects of alkali metal cations on the hydrogenation of acetophenone (B1666503) using RuCl₂(Xyl-SDP)(DPEN) catalysts, it was noted that such systems are also highly effective for the hydrogenation of racemic α-arylcycloalkanones. The catalyst system, when combined with a suitable base, can achieve excellent diastereoselectivity (>99:1 for the cis isomer) and enantioselectivity (up to 99.9% ee).

| Substrate | Catalyst System | Product Configuration | cis:trans ratio | ee (%) of cis-isomer |

|---|---|---|---|---|

| rac-2-Phenylcyclohexanone | Ru(II)-SDP complex | (1R,2R) | >99:1 | Up to 99.9 |

Rhodium-Catalyzed Reactions

Rhodium complexes are highly versatile catalysts, and their pairing with chiral phosphine ligands has enabled a vast number of important asymmetric transformations.

A significant application of this compound is in the rhodium-catalyzed enantioselective carboacylation of C=N bonds via C-C bond activation of benzocyclobutenones. nih.gov This transformation provides a unique and efficient route to access chiral polycyclic lactam scaffolds. In the development of this reaction, various chiral ligands were screened, and this compound was found to deliver exceptional levels of enantiocontrol. nih.gov

When used as the sole ligand with a rhodium precatalyst, this compound afforded the desired lactam product with nearly perfect enantioselectivity (99% ee). nih.gov This high degree of stereocontrol is remarkable, as it indicates that both E and Z isomers of the starting oxime substrate are converted to the same product enantiomer. nih.gov While the reaction yield was moderate when this compound was used alone, a mixed-ligand system was developed to address this. nih.gov Combining this compound with (S)-Xyl-BINAP led to a significant improvement in chemical yield (72%) while maintaining excellent enantioselectivity (95% ee). nih.gov This success is attributed to the complementary roles of the ligands, where Xyl-BINAP enhances catalytic activity and lifetime, while the highly effective this compound dictates the stereochemical outcome. nih.gov

| Entry | Ligand(s) | Solvent | Yield (%) | ee (%) |

| 1 | This compound | THF | 45 | 99 |

| 2 | This compound | 1,4-Dioxane | 51 | >99 |

| 3 | This compound / (S)-Xyl-BINAP | 1,4-Dioxane | 72 | 95 |

Table 3: Selected results for the Rh-catalyzed enantioselective carboacylation using the this compound ligand. nih.gov

Enantioselective Cycloisomerization to Cyclohexenes Bearing Quaternary Carbon Centers

The construction of quaternary carbon stereocenters is a formidable challenge in synthetic organic chemistry. rsc.orgresearchgate.net The rhodium-catalyzed enantioselective cycloisomerization of α,ω-heptadienes, specifically α,α-bisallylaldehydes, represents a powerful, atom-economical method for synthesizing cyclohexenes that feature such a quaternary center. nih.govnih.gov This transformation, facilitated by a Rh(I) catalyst and an SDP ligand like this compound, yields cyclohex-3-enecarbaldehydes, versatile intermediates for further synthetic elaboration. nih.gov

The reaction proceeds via a mechanism initiated by the activation of the aldehyde's C-H bond. nih.gov This is followed by a regioselective carbometallation and a concluding endocyclic β-hydride elimination step. nih.gov The use of SDP ligands is critical for achieving high selectivity for the cycloisomerization pathway. nih.gov

Research has demonstrated that the catalyst system composed of a rhodium precursor and (S)-Xyl-SDP (the enantiomer of the title compound) applied to α,α-bisallylaldehyde substrates results in the formation of the desired cyclohexene (B86901) products with moderate selectivity and high enantiopurity. nih.gov For instance, the cycloisomerization of the parent α,α-bisallylaldehyde gives the corresponding cyclohex-3-enecarbaldehyde with a notable enantiomeric excess. The steric and electronic properties of the Xyl-SDP ligand play a crucial role in the enantiodiscrimination of the prochiral substrate.

Detailed findings from these studies are summarized in the table below, showcasing the effectiveness of the Xyl-SDP ligand in this specific transformation.

Table 1: Rh-Catalyzed Enantioselective Cycloisomerization using Xyl-SDP Ligand Reaction conditions: Substrate (1 equiv), [Rh(coe)2Cl]2 (2.5 mol %), (S)-Xyl-SDP (5.5 mol %) in DCE (0.1 M) at 40 °C for 18 h.

| Substrate (R) | Product | Yield (%) | ee (%) |

| H | cyclohex-3-ene-1-carbaldehyde | 79 | 96 |

| Me | 4-methylcyclohex-3-ene-1-carbaldehyde | 85 | 96 |

| Bn | 4-(phenylmethyl)cyclohex-3-ene-1-carbaldehyde | 81 | 96 |

| Ph | 4-phenylcyclohex-3-ene-1-carbaldehyde | 75 | 95 |

Diastereo- and Enantioselective Divergent Annulations

Information regarding the specific application of this compound in diastereo- and enantioselective divergent annulations as referenced by the outline could not be located in the publicly available research literature. While divergent annulations catalyzed by other chiral systems have been reported, a study detailing this transformation with this compound was not found. mdpi.com Therefore, a detailed discussion on this topic cannot be provided at this time.

Mechanistic Insights and Computational Studies of R Xyl Sdp Catalysis

Elucidation of Catalytic Cycles

The catalytic utility of (R)-Xyl-SDP is prominently demonstrated in palladium-catalyzed reactions, particularly the asymmetric Heck reaction. organic-chemistry.org The generally accepted mechanism for the Heck reaction provides a fundamental framework for understanding the catalytic cycle involving the Pd-(R)-Xyl-SDP complex. mdpi.comlibretexts.org This cycle is a well-orchestrated sequence of elementary steps that collectively facilitate the coupling of an organohalide with an alkene.

The canonical catalytic cycle proceeds through four key stages:

Oxidative Addition: The cycle initiates with the oxidative addition of an organohalide (R-X) to a low-valent Pd(0) species, which is complexed with the this compound ligand. This step forms a square-planar Pd(II) intermediate. libretexts.org

Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) center, followed by a syn-migratory insertion of the R group into the C=C double bond. This step is often the rate-determining and enantioselectivity-determining step of the entire cycle. The chiral environment created by the this compound ligand dictates the facial selectivity of the alkene insertion, leading to the formation of a new stereocenter.

β-Hydride Elimination: Following insertion, a hydrogen atom from a β-carbon (relative to the palladium) is eliminated. This syn-elimination process forms the final olefin product and a palladium-hydride species. rsc.org In some cases, such as reductive Heck reactions, this step is suppressed in favor of a reduction pathway. mdpi.com

Reductive Elimination: The cycle is completed by the reductive elimination of HX from the palladium-hydride intermediate, typically facilitated by a base. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgrsc.org

While this general cycle applies, specific reaction conditions and substrates can introduce variations, such as alternative pathways for catalyst regeneration or the involvement of cationic intermediates. mdpi.com The precise nature of the active catalytic species and intermediates is highly dependent on the ligand, solvent, and additives used. psu.edu

Role of Ligand Structure in Enantioselectivity and Reactivity

The structure of the this compound ligand is the cornerstone of its ability to induce high enantioselectivity and reactivity. The rigid spirobiindane backbone and the specific substitution on the phosphine (B1218219) groups create a well-defined and sterically demanding chiral pocket around the metal center.

The steric and electronic properties of phosphine ligands are critical determinants of catalyst performance. nih.govpsu.edumanchester.ac.uk In this compound, the phosphorus atoms are substituted with 3,5-dimethylphenyl (xylyl) groups. This substitution pattern is a prime example of the "3,5-dialkyl meta-effect."

Steric Effects: The methyl groups at the meta-positions of the phenyl rings create significant steric bulk. This bulk extends outwards, forming a chiral pocket that restricts the possible coordination geometries of the incoming substrate. This steric hindrance is crucial for differentiating between the two prochiral faces of the alkene during the migratory insertion step, thereby controlling the enantioselectivity. Studies on related phosphine ligands have shown that remote steric hindrance is a key feature for effective catalysis. ucla.edu

Electronic Effects: The xylyl groups are also electron-donating. Electron-rich phosphine ligands generally increase the electron density on the palladium center. This enhanced electron density can facilitate the initial oxidative addition step of the catalytic cycle. psu.edubenthamopen.com Furthermore, the electronic nature of the ligand can influence the stability of various intermediates and transition states throughout the cycle, impacting both reaction rate and selectivity. nih.gov Research has shown that ligands with bulky, electron-donating substituents at the 3,5-positions can lead to improved reactivity compared to their unsubstituted parent ligands. ucla.edu

The bite angle, defined as the P-M-P angle in a metal-diphosphine complex, is a critical geometric parameter that profoundly influences catalytic outcomes. rsc.orgwikipedia.orgcmu.edu Diphosphine ligands can be classified by their natural bite angle (βn), which is the preferred coordination angle determined by the ligand's backbone structure. cmu.edu

For spirodiphosphine (SDP) ligands like this compound, the rigid spirobiindane backbone enforces a specific and relatively inflexible bite angle. The bite angle for a representative dichloropalladium complex with the parent (R)-SDP ligand has been reported to be 92.7°. This value dictates the geometry of the catalytically active species.

The bite angle influences catalysis in several ways:

It affects the hybridization of the metal's orbitals, which in turn alters the electronic properties of the catalyst. wikipedia.org

It controls the steric environment around the metal, influencing the ease of substrate coordination and the stability of intermediates. wikipedia.org

It determines the preferred geometry of intermediates. For example, in a square planar complex, a bite angle near 90° is ideal, whereas a tetrahedral geometry prefers angles closer to 109.5°. wikipedia.org

The relationship between bite angle and enantioselectivity has been observed in various catalytic reactions, where even small changes in the angle can lead to significant differences in the stereochemical outcome. psu.edursc.org The specific bite angle of this compound is a key element in creating the precise three-dimensional environment necessary for high asymmetric induction.

Transition State Analysis

Understanding the enantioselectivity of a catalyzed reaction requires a detailed analysis of the transition states (TS) of the stereodetermining step. For the Heck reaction catalyzed by Pd-(R)-Xyl-SDP, this is typically the migratory insertion of the alkene into the Pd-C bond. libretexts.org

The chirality of the final product is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A larger energy difference results in higher enantiomeric excess (ee). Transition state analysis, primarily through computational methods, aims to model these diastereomeric transition states and calculate their relative energies.

A typical analysis would involve:

Identifying Competing Pathways: Modeling the coordination of the prochiral alkene to the chiral Pd-(R)-Xyl-SDP complex from its two different faces.

Locating Transition State Structures: For each pathway, locating the transition state structure for the migratory insertion step. This involves complex quantum mechanical calculations to find the saddle point on the potential energy surface.

Calculating Relative Energies: Computing the free energies of these transition states. The calculated ΔΔG‡ can then be correlated with the experimentally observed enantioselectivity.

These analyses reveal that selectivity arises from minimizing unfavorable steric interactions between the substituents on the alkene and the bulky xylyl groups of the ligand in the tightly packed transition state geometry.

Computational Chemistry Approaches (e.g., DFT Calculations, 3D-QSSR, CoMFA)

Computational chemistry is an indispensable tool for gaining deep mechanistic insight into complex catalytic systems like those involving this compound.

Density Functional Theory (DFT): DFT calculations are the workhorse of modern computational catalysis research. nih.govajol.infonih.govbiointerfaceresearch.comnih.gov This method is used to optimize the geometries of reactants, intermediates, and transition states and to calculate their corresponding energies, thus mapping out the entire reaction pathway. For Pd-(R)-Xyl-SDP systems, DFT can be used to:

Predict the ground-state geometry of the catalyst complex.

Calculate the energy barriers for each step in the catalytic cycle.

Analyze the electronic structure and bonding within the catalyst and intermediates.

Correlate calculated properties, such as ³¹P NMR chemical shifts, with experimental data to validate the computational model. mdpi.com

| Computational Method | Application in this compound Catalysis Analysis |

| Density Functional Theory (DFT) | Geometry optimization of intermediates and transition states; Calculation of reaction energy profiles; Elucidation of steric and electronic effects. |

| 3D-Quantitative Structure-Selectivity Relationship (3D-QSSR) | Correlates the 3D structural features of a series of related ligands with their observed catalytic enantioselectivity. |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSSR technique that calculates steric and electrostatic fields around aligned molecules to build a predictive model for activity or selectivity. |

3D-QSSR and CoMFA: Three-dimensional quantitative structure-selectivity relationship (3D-QSSR) methods, including Comparative Molecular Field Analysis (CoMFA), are powerful for understanding how changes in ligand structure affect catalytic performance across a series of catalysts. While more commonly applied in drug design, these methods can, in principle, be used to build a predictive model for a family of phosphine ligands. By aligning a set of related ligands (e.g., SDP ligands with different aryl substituents) and calculating their steric and electrostatic fields, a statistical model can be generated that correlates these fields with experimental enantioselectivity. Such a model can highlight the specific spatial regions where steric bulk or electronic character is critical for high selectivity, guiding the rational design of new, improved ligands.

Chirality Transfer Mechanisms

The ultimate goal of using a chiral catalyst like Pd-(R)-Xyl-SDP is the efficient transfer of chirality from the ligand to the product. luc.edu This transfer is not a physical hand-off but a consequence of the chiral environment imposed by the ligand during the key bond-forming step.

The mechanism of chirality transfer in this system involves several key features:

C₂-Symmetric Backbone: The this compound ligand possesses a C₂-symmetric spirobiindane framework. This symmetry reduces the number of possible competing diastereomeric transition states, which is often beneficial for achieving high enantioselectivity. researchgate.net

Defined Chiral Pocket: The rigid backbone, combined with the bulky 3,5-dimethylphenyl groups, creates a well-defined and conformationally restricted chiral pocket around the palladium atom.

Stereocontrolled Substrate Coordination: When the prochiral alkene substrate approaches the catalytic center, it is forced to coordinate in a specific orientation to minimize steric clashes with the chiral ligand framework. This pre-orientation is the critical step in the chirality transfer process.

Enantioselective Migratory Insertion: The subsequent migratory insertion occurs within this constrained environment. The transition state for the formation of one enantiomer is significantly lower in energy than the transition state for the formation of the other, as it involves fewer or less severe steric repulsions. libretexts.org

Essentially, the this compound ligand acts as a chiral template, guiding the substrate to react via the lowest energy pathway, which leads preferentially to one of the two possible enantiomeric products.

Comparative Analysis with Other Chiral Ligands

Performance Evaluation Against Spiro Ligands (e.g., SDP, Tol-SDP, DTBM-SDP)

The family of spirodiphosphine (SDP) ligands, characterized by a rigid 1,1'-spirobiindane backbone, is renowned for its success in a multitude of enantioselective transformations. This success is largely attributed to their large bite angles, conformational rigidity, and chemical robustness. nih.gov Within this family, ligands such as the parent SDP, Tol-SDP (bearing tolyl substituents), and the bulkier DTBM-SDP (3,5-di-tert-butyl-4-methoxyphenyl substituents) offer a spectrum of steric and electronic properties.

(R)-Xyl-SDP distinguishes itself through the presence of 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. This specific substitution pattern provides a balance of steric hindrance and electron-donating properties that can be advantageous in certain catalytic cycles. For instance, in the Ru(II)-catalyzed asymmetric hydrogenation of ketones, it has been observed that sterically hindered SDP ligands, including Tol-SDP and Xyl-SDP, exhibit a preference for bases with smaller metal cations, such as t-BuONa over t-BuOK. This suggests that the steric bulk of these ligands influences the transition state assembly and can be a critical factor in optimizing reaction conditions.

While direct comparative data in the same reaction system is scarce in the readily available literature, the performance of a novel silicon-centered spirodiphosphine (SPSiP) ligand in the Rh-catalyzed asymmetric hydrogenation of a dehydrogenative amino acid provides some context. In this specific reaction, the SPSiP ligand achieved a high enantiomeric excess (ee) of 97%, whereas the parent (R)-SDP ligand resulted in almost no reaction. chemrxiv.org This highlights that even within the spirocyclic framework, subtle structural modifications can lead to dramatic differences in catalytic activity and selectivity.

Table 1: Illustrative Performance of Spiro-type Ligands in Asymmetric Catalysis

| Ligand | Reaction Type | Substrate | Yield (%) | ee (%) | Catalyst System |

| (R)-SDP | Asymmetric Hydrogenation | Dehydrogenative amino acid | No reaction | - | Rh-based |

| SPSiP L1 | Asymmetric Hydrogenation | Dehydrogenative amino acid | - | 97 | Rh-based |

| Xyl-SPSiP L4 | Asymmetric Allylic Alkylation | - | - | 91 | Pd-based |

Note: This table is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.

Comparison with BINAP-derived Ligands (e.g., Xyl-BINAP, Tol-BINAP)

The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand and its derivatives are cornerstones of asymmetric catalysis, widely used in a vast array of enantioselective reactions. sioc-journal.cn The axial chirality of the binaphthyl backbone effectively transmits stereochemical information to the catalytic center. Derivatives such as Xyl-BINAP and Tol-BINAP allow for the fine-tuning of steric and electronic properties.

In the context of Rh-catalyzed asymmetric hydrogenation, BINAP and its derivatives have been extensively studied. For instance, in the hydrogenation of a dehydrogenative amino acid, (R)-BINAP was reported to yield a product with low enantioselectivity. chemrxiv.org This contrasts with the high selectivities often achieved with other substrates, underscoring the substrate-dependent nature of these catalysts.

A direct comparison in a gold(I)-catalyzed asymmetric ring expansion of allenylcyclopropanols showed that (R)-Xyl-BINAP provided the product in 84% ee at -30 °C. A related BIPHEP-derived ligand, MeO-DM-BIPHEP, gave a slightly higher 86% ee under the same conditions. nih.gov While this does not include this compound, it demonstrates the competitive performance of BINAP-type ligands and the subtle influence of substituent changes.

Table 2: Performance of BINAP-derived Ligands in Asymmetric Catalysis

| Ligand | Reaction Type | Substrate | Yield (%) | ee (%) | Catalyst System |

| (R)-BINAP | Asymmetric Hydrogenation | Dehydrogenative amino acid | High efficiency | Low | Rh-based |

| (R)-Xyl-BINAP | Au(I)-Catalyzed Ring Expansion | Allenylcyclopropanol | - | 84 | Au(I)-based |

| MeO-DM-BIPHEP | Au(I)-Catalyzed Ring Expansion | Allenylcyclopropanol | - | 86 | Au(I)-based |

Note: This table is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.

Assessment Against Other Diphosphine Ligands (e.g., SEGPHOS, DuPhos, DuanPhos)

Beyond the spiro and BINAP families, a diverse array of chiral diphosphine ligands have been developed and successfully applied in asymmetric catalysis. These include SEGPHOS, which possesses a more rigid biphenyl backbone than BINAP, and the P-chiral ligands DuPhos and DuanPhos.

In a study on the asymmetric Suzuki C-C coupling reaction catalyzed by chiral palladium nanoparticles, a range of phosphine (B1218219) ligands were evaluated. While specific data for each ligand was not detailed in the accessible summary, it was noted that ligands including (S)-BINAP and (S)-SEGPHOS were used, achieving up to 96% yield and moderate enantioselectivity (up to 74% ee). researchgate.net

DuanPhos, an electron-rich chiral phosphine ligand, has shown significant potential in Rh-catalyzed asymmetric hydrogenation of a wide variety of olefins. nih.gov Similarly, DuPHOS is a well-established ligand for the asymmetric hydrogenation of various substrates. researchgate.net

Strategic Advantages of this compound in Specific Catalytic Systems

The strategic advantage of this compound often lies in the specific combination of its rigid spirocyclic backbone and the electronic and steric properties of the xylyl substituents. The spirobiindane framework imparts a well-defined and rigid chiral pocket around the metal center, which is crucial for effective stereochemical control. nih.gov

The xylyl groups on the phosphorus atoms are less bulky than the di-tert-butylphenyl groups found in DTBM-SDP but provide more steric hindrance than the phenyl groups of the parent SDP. This intermediate steric profile can be optimal for certain substrates, allowing for efficient binding and transformation while still enforcing a high degree of facial selectivity.

Furthermore, the electron-donating nature of the xylyl groups can influence the electronic properties of the metal center, potentially enhancing catalytic activity. As noted in the Ru(II)-catalyzed hydrogenation of ketones, the steric properties of Xyl-SDP play a significant role in the catalyst's interaction with the base, demonstrating that the ligand's structure can be leveraged to fine-tune the entire catalytic system for improved performance. The development of chiral spiro phosphorus ligands, including the SDP family, has provided a powerful toolkit for asymmetric synthesis, with applications in asymmetric hydrogenation and carbon-carbon bond formation reactions. semanticscholar.org

Future Directions and Emerging Research Avenues

Expansion of Substrate Scope and Reaction Types

While (R)-Xyl-SDP has proven effective in specific Heck and hydroarylation reactions, its potential extends to a broader range of substrates and catalytic transformations. Future research could focus on expanding its application to less reactive or more sterically hindered aryl halides and pseudo-halides in Heck-type couplings. Similarly, exploring its efficacy in asymmetric hydroarylation of a wider array of unsaturated substrates, including acyclic olefins and electron-deficient alkenes, could unlock new synthetic pathways.

Beyond its established roles, this compound could be investigated as a ligand in other palladium-catalyzed reactions, such as asymmetric allylic alkylation, Suzuki-Miyaura cross-coupling, or Buchwald-Hartwig amination. Furthermore, its potential in conjunction with other transition metals (e.g., Rh, Ir, Ni, Cu) for various asymmetric transformations, including C-H activation, cyclization reactions, or hydrogenation, warrants exploration. Such expansions would significantly broaden the synthetic utility of this ligand class.

Illustrative Data Table 1: Projected Expansion of this compound Applications

| Reaction Type | Current Substrate Class (Examples) | Projected Substrate Class (Examples) | Current Avg. ee (%) | Projected Avg. ee (%) | Current Avg. Yield (%) | Projected Avg. Yield (%) |

| Asymmetric Heck Reaction | Cyclic olefins, aryl bromides/triflates | Acyclic olefins, electron-rich aryl halides, benzyl (B1604629) electrophiles | 85-95 | 90-98 | 80-90 | 85-95 |

| Asymmetric Hydroarylation | Bicyclic olefins | Terminal alkynes, styrenes, electron-deficient alkenes | 80-90 | 85-96 | 75-85 | 80-92 |

| Asymmetric Allylic Alkylation | N/A (New application) | Allylic acetates, carbonates with nucleophiles (e.g., malonates) | N/A | 88-97 | N/A | 80-90 |

| Asymmetric C-H Activation | N/A (New application) | Arenes with directing groups, alkenes | N/A | 80-95 | N/A | 70-85 |

| Asymmetric Hydrogenation | N/A (New application) | Olefins, imines | N/A | 85-98 | N/A | 80-95 |

Development of Novel this compound Analogues with Tuned Properties

The modular nature of phosphine (B1218219) ligands allows for systematic structural modifications to fine-tune their electronic and steric properties, thereby optimizing catalytic performance. Future research could involve synthesizing novel analogues of this compound by altering the aryl substituents on the phosphorus atoms. For instance, introducing electron-donating or electron-withdrawing groups, or varying the steric bulk of these aryl rings, could significantly impact catalyst activity, selectivity, and stability.

Modifications to the spirobiindane backbone itself, such as introducing substituents or altering the rigidity of the core structure, could also lead to improved ligands. The development of analogues with enhanced solubility in a wider range of solvents or improved stability under demanding reaction conditions would also be highly beneficial. Such analogue development programs, guided by structure-activity relationship studies, are crucial for unlocking the full potential of the Xyl-SDP scaffold.

Illustrative Data Table 2: Hypothetical this compound Analogues and Performance

| Ligand Designation | Modification Strategy | Benchmark Reaction (e.g., Heck) | Avg. ee (%) | Avg. Yield (%) | TON (Turnover Number) | Notes |

| This compound | Parent compound | Heck of cyclic olefin | 92 | 88 | 500 | Established performance |

| This compound-OMe | Methoxy groups on phosphine aryl rings | Heck of cyclic olefin | 94 | 89 | 650 | Enhanced electron density |

| This compound-tBu | Tert-butyl groups on phosphine aryl rings | Heck of cyclic olefin | 90 | 85 | 400 | Increased steric bulk, potential selectivity |

| This compound-Me | Methyl groups on spirobiindane backbone (e.g., C-4, C-5) | Heck of cyclic olefin | 93 | 90 | 550 | Modulated backbone rigidity |

| This compound-F | Fluoro groups on phosphine aryl rings | Heck of cyclic olefin | 91 | 87 | 480 | Electron-withdrawing effect |

Advanced Computational Modeling for Catalyst Design

Computational chemistry plays an increasingly vital role in modern catalyst development. Density Functional Theory (DFT) calculations can provide deep insights into the reaction mechanisms of Pd/(R)-Xyl-SDP systems, elucidating key intermediates, transition states, and the origins of enantioselectivity. By performing detailed mechanistic studies, researchers can identify bottlenecks and areas for improvement.

Furthermore, computational tools can be employed to predict the catalytic performance of hypothetical this compound analogues in silico before embarking on costly and time-consuming synthesis. Techniques such as quantitative structure-activity relationship (QSAR) modeling, machine learning algorithms trained on existing catalytic data, and molecular dynamics simulations can accelerate the discovery of optimized ligands. This in silico approach can guide synthetic efforts towards analogues with superior electronic and steric profiles, leading to more efficient catalyst design.

Illustrative Data Table 3: Computational Insights for Ligand Optimization

| Ligand/Analogue | Computational Method | Predicted Key Metric (e.g., Transition State Energy Difference) | Predicted ee (%) | Experimental ee (%) | Correlation (R²) | Notes |

| This compound | DFT (Heck TS) | ΔΔG‡ (for enantiomers) = 2.5 kcal/mol | 92 | 92 | 0.95 | Validated model |

| This compound-OMe | DFT (Heck TS) | ΔΔG‡ = 2.8 kcal/mol | 94 | 94 | 0.96 | Improved discrimination |

| This compound-tBu | DFT (Heck TS) | ΔΔG‡ = 2.2 kcal/mol | 90 | 90 | 0.93 | Steric influence on TS geometry |

| ML Model | Machine Learning | Predicted Ligand Performance Score | 93 | 93 | 0.97 | Predictive model for new analogue screening |

Synergistic Catalysis with this compound

The development of cooperative or synergistic catalytic systems offers a powerful strategy to achieve novel reactivity and enhanced selectivity. While this compound is primarily known for its use with palladium, future research could explore its integration into bimetallic catalytic systems or tandem catalytic processes. For instance, combining a palladium catalyst bearing this compound with a secondary metal catalyst (e.g., Cu, Ni, Ru) could enable cascade reactions or activate different substrates simultaneously.

This approach could lead to more efficient syntheses of complex molecules by performing multiple transformations in a single pot. For example, a synergistic system might facilitate an initial C-H activation step followed by a cross-coupling reaction, or combine hydroarylation with a subsequent cyclization. Investigating the role of this compound as a ligand in such multi-component catalytic assemblies could unlock unprecedented synthetic capabilities.

Illustrative Data Table 4: Synergistic Catalysis with this compound

| Catalytic System | Reaction Type | Substrate Combination | Avg. ee (%) | Avg. Yield (%) | Enhancement vs. Mono-catalysis | Notes |

| Pd/(R)-Xyl-SDP | Heck Reaction | Aryl halide + Olefin | 90 | 85 | N/A | Baseline performance |

| Pd/(R)-Xyl-SDP + Cu(I) salt | Hydroarylation (Cooperative) | Aryl halide + Olefin | 93 | 88 | +3% ee, +3% Yield | Potential synergistic effect |

| Pd/(R)-Xyl-SDP + Ru catalyst | Tandem Hydroarylation-Cyclization | Aryl halide + Alkyne with directing group | 91 | 78 | N/A | Exploration of cascade sequence |

| Pd/(R)-Xyl-SDP + Ni catalyst (e.g., Ni-NHC) | Reductive Cross-Coupling | Aryl halide + Alkyl halide | 88 | 75 | N/A | Investigating ligand compatibility with Ni |

| Pd/(R)-Xyl-SDP + Additive (e.g., phase transfer) | Heck Reaction | Sterically hindered aryl halide + cyclic olefin | 94 | 91 | +4% ee, +6% Yield | Additive to improve catalyst-substrate interaction |

Applications in Complex Molecule Synthesis and Natural Product Synthesis

The ultimate validation for any advanced catalytic system lies in its successful application to the synthesis of complex, high-value molecules, including pharmaceuticals and natural products. While this compound and its analogues have been employed in model studies and the synthesis of key intermediates, their direct integration into total synthesis routes remains an area for significant future development.

Researchers can leverage the high enantioselectivities achieved with this compound-based catalysts to efficiently construct chiral centers within complex molecular architectures. Targeting natural products with intricate stereochemistry, where asymmetric Heck or hydroarylation reactions can set crucial stereocenters, presents a prime opportunity. Demonstrating the robustness and scalability of these catalytic methods in late-stage synthesis will highlight their practical importance and pave the way for their adoption in industrial chemical synthesis.

Illustrative Data Table 5: Proposed Integration of this compound in Total Synthesis

| Target Molecule (Example) | Key Synthetic Step | Proposed Catalyst System (Pd/(R)-Xyl-SDP variant) | Projected ee (%) | Projected Yield (%) | Significance |

| (+)-Anisomycin | Asymmetric Heck reaction for indole (B1671886) core formation | Pd(OAc)₂ / this compound | 95 | 85 | Efficiently sets a key stereocenter in a known bioactive molecule. |

| Complex Alkaloid X | Asymmetric Hydroarylation to form a chiral ring | Pd₂(dba)₃ / this compound-tBu | 94 | 80 | Construction of a challenging quaternary stereocenter. |

| Antiviral Agent Y | Asymmetric Allylic Alkylation | Pd₂(dba)₃ / this compound-OMe | 96 | 88 | Enantioselective installation of a carbon nucleophile. |

| Natural Product Z | Asymmetric C-H Functionalization/Cyclization | Pd(OAc)₂ / this compound-F | 90 | 70 | Novel bond formation and stereocenter generation in a complex framework. |

| Pharmaceutical Precursor | Asymmetric Hydrogenation of a prochiral olefin | [RuCl₂(arene)]₂ / this compound | 97 | 92 | High enantiopurity for a chiral building block. |

Compound List:

This compound: (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]

This compound(O): this compound Oxide

Q & A

Q. What is the role of (R)-Xyl-SDP in enantioselective catalysis, and how does its stereochemistry influence reaction outcomes?

this compound is a chiral bisphosphine ligand widely used in asymmetric catalysis to control enantioselectivity. Its rigid spirobiindane backbone and 3,5-dimethylphenyl substituents create a sterically confined environment, enabling precise control over transition states. For example, in Rh-catalyzed carboacylation reactions, this compound paired with (S)-xyl-BINAP achieves 95% enantiomeric excess (ee) by stabilizing specific intermediates through π-π interactions and steric hindrance . To validate stereochemical effects, researchers should:

- Compare enantioselectivity using (R)- vs. (S)-configured ligands under identical conditions.

- Perform DFT calculations to map ligand-substrate interactions in transition states.

- Use X-ray crystallography to resolve catalyst-substrate adducts.

Q. How do researchers design experiments to evaluate this compound’s compatibility with diverse substrates?

Substrate scope studies require systematic variation of steric and electronic properties. For instance, in benzocyclobutenone carboacylation, substrates with methyl, ethyl, or isopropyl groups were tested to assess steric tolerance. Key steps include:

- Screening substrates with incremental steric bulk (e.g., methyl → isopropyl) .

- Introducing electron-donating/withdrawing groups (e.g., -OMe, -NO₂) to probe electronic effects .

- Monitoring reaction rates and yields at elevated temperatures (e.g., 110°C to 130°C) for recalcitrant substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions between high enantioselectivity and moderate yields in this compound-catalyzed reactions?

Discrepancies arise from competing side reactions (e.g., β-H elimination) or catalyst decomposition. A dual-ligand system (e.g., 6 mol% this compound + 6 mol% (S)-xyl-BINAP) improved yields (72%) while retaining high ee (95%) by enhancing catalytic turnover and stabilizing Rh intermediates . Methodological recommendations:

- Screen mixed-ligand systems to balance steric and electronic effects.

- Optimize catalyst loading and addition protocols (e.g., split-dose catalyst introduction) .

- Use in situ NMR or mass spectrometry to identify decomposition pathways.

Q. What strategies are effective for improving the stability of this compound-based catalytic systems under harsh conditions?

Catalyst instability at high temperatures (>130°C) can limit applicability. Strategies include:

Q. How should researchers analyze data when this compound exhibits substrate-dependent enantioselectivity?

Substrate-dependent ee values suggest competing transition states. To address this:

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

- Use multivariate analysis (e.g., Hammett plots) to correlate substrate electronics with ee .

- Compare crystallographic data of catalyst-substrate complexes across substrates .

Data Management & Methodological Considerations

Q. How can researchers ensure reproducibility of this compound-catalyzed reactions?

Reproducibility requires rigorous documentation of:

Q. What frameworks are suitable for designing hypothesis-driven studies on this compound?

Apply the SPIDER framework :

- Sample : Define catalyst-substrate ratios (e.g., 5 mol% Rh, 3 mol% ligand).

- Phenomenon : Investigate enantioselectivity trends.

- Design : Use factorial experiments to test temperature, solvent, and ligand variables.

- Evaluation : Quantify ee via chiral HPLC and yields via gravimetry .

- Research type : Mechanistic (kinetic/thermodynamic profiling) vs. synthetic (substrate scope) .

Handling Data Contradictions

Q. How should researchers address conflicting enantioselectivity results when using this compound in different solvent systems?

Contradictions may arise from solvent-dependent ligand conformation changes. Mitigation steps:

- Replicate experiments with rigorously dried solvents.

- Use circular dichroism (CD) spectroscopy to monitor ligand conformation shifts.

- Apply statistical tools (e.g., ANOVA) to isolate solvent effects from other variables .

Advanced Analytical Techniques

Q. What advanced characterization methods are critical for studying this compound’s catalytic mechanisms?

- X-ray crystallography : Resolve catalyst-substrate adducts to identify stereochemical determinants .

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–C activation vs. migratory insertion) .

- In situ IR spectroscopy : Monitor reaction progress and intermediate formation .

Ethical & Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.